8-Nitroguanine
Overview
Description
8-Nitroguanine is a mutagenic nitrative DNA lesion formed during inflammation. It is generated by the reaction of guanine with peroxynitrite, a reactive nitrogen species produced during inflammatory processes. This compound is of significant interest due to its role in inflammation-related carcinogenesis and its potential as a biomarker for evaluating the risk of cancer progression .
Mechanism of Action
Target of Action
8-Nitroguanine (8-nitroG) is a major mutagenic nucleobase lesion . It is generated by peroxynitrite during inflammation . The primary target of 8-nitroG is DNA, where it forms a lesion . This lesion has been used as a potential biomarker to evaluate inflammation-related carcinogenesis .
Mode of Action
8-NitroG interacts with DNA, causing nitrative DNA damage . This damage is considered mutagenic, leading to mutations that can contribute to carcinogenesis . Specifically, it results in a GC to AT induced transversion mutation from the guanine base of DNA .
Biochemical Pathways
8-NitroG can arise from two distinct biochemical pathways :
- Pathway 1: 8-nitroguanosine → 8-aminoguanosine → 8-aminoguanine
- Pathway 2: 8-nitroguanosine → this compound → 8-aminoguanine
Both pathways participate in the biosynthesis of 8-aminoguanine . Nitric oxide (NO) and reactive oxygen species (ROS) play key roles in these pathways, causing DNA damage .
Pharmacokinetics
It has been detected in biological samples such as urine , suggesting that it can be absorbed, distributed, metabolized, and excreted in the body. More research is needed to fully understand the ADME properties of 8-nitroG and their impact on its bioavailability.
Result of Action
The primary result of 8-nitroG’s action is the formation of a mutagenic lesion in DNA . This lesion can lead to mutations that contribute to carcinogenesis . Therefore, 8-nitroG plays an important role in inflammation-related carcinogenesis .
Action Environment
The formation of 8-nitroG is influenced by environmental factors such as inflammation . During inflammation, reactive nitrogen species such as peroxynitrite are generated, which contribute to the formation of 8-nitroG . Chronic inflammation can be induced by various factors, including infectious agents and physical, chemical, and immunological factors . These factors can influence the action, efficacy, and stability of 8-nitroG.
Biochemical Analysis
Biochemical Properties
8-Nitroguanine is formed by the reaction of DNA with peroxynitrite after subsequent depurination . Its presence could be evidence for damages caused by this highly reactive and strong oxidant . It is a potential indicator of nitric oxide-induced DNA damage .
Cellular Effects
This compound is a mutagenic nitrative DNA lesion formed during inflammation . It has been found that this compound is formed at the sites of carcinogenesis regardless of etiology . It is also formed in epithelial cells of patients with chronic nasopharyngitis, and their intensities were significantly stronger in cancer cells .
Molecular Mechanism
This compound is formed by the reaction of DNA with peroxynitrite, a highly reactive and strong oxidant . Nitric oxide (NO) is generated specifically during inflammation via inducible nitric oxide synthase (iNOS) in inflammatory and epithelial cells. NO reacts with superoxide (O2•−) to form peroxynitrite (ONOO−), which causes nitrative and oxidative DNA lesions, such as this compound .
Temporal Effects in Laboratory Settings
This compound and 8-oxodG were formed during the radiation regimen. Significant correlations with radiation dose were also demonstrated by the dose-response curves of this compound and 8-oxodG .
Dosage Effects in Animal Models
This compound was formed in Oct3/4-positive stem cells in SH-associated bladder cancer tissues, and in Oct3/4- and CD133-positive stem cells in OV-associated cholangiocarcinoma tissues .
Metabolic Pathways
This compound occurs naturally via two distinct pathways: pathway 1, 8-nitroguanosine → 8-aminoguanosine → this compound; and pathway 2, 8-nitroguanosine → this compound → this compound .
Transport and Distribution
The detection of this compound was assessed by enzyme-linked immunosorbent assay in blood serum samples collected from patients who received adjuvant radiotherapy .
Subcellular Localization
This compound is formed in the DNA of cells, indicating its subcellular localization within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nitroguanine can be synthesized through the nitration of guanine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled conditions to introduce the nitro group at the eighth position of the guanine molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Nitroguanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other nitrated guanine derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of higher nitrated guanine derivatives.
Reduction: Formation of 8-aminoguanine.
Substitution: Formation of various substituted guanine derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroguanine has several scientific research applications:
Chemistry: Used as a model compound to study nitrative DNA damage and repair mechanisms.
Biology: Serves as a biomarker for oxidative and nitrative stress in biological systems.
Medicine: Investigated for its role in inflammation-related diseases and potential as a diagnostic marker for cancer risk assessment.
Industry: Utilized in the development of analytical methods for detecting nitrative DNA lesions in environmental and clinical samples
Comparison with Similar Compounds
8-Oxoguanine: Another oxidative DNA lesion that causes G→T transversions.
8-Aminoguanine: A reduction product of 8-nitroguanine with different chemical properties and biological effects.
Comparison:
This compound vs. 8-Oxoguanine: Both compounds are mutagenic and result from oxidative stress, but this compound is specifically formed through nitration, while 8-oxoguanine is formed through oxidation.
This compound vs. 8-Aminoguanine: this compound is more reactive and mutagenic due to the presence of the nitro group, whereas 8-aminoguanine is less reactive and has different biological implications
This compound’s unique formation through nitration and its significant role in inflammation-related carcinogenesis make it a compound of great interest in scientific research and potential clinical applications.
Properties
IUPAC Name |
2-amino-8-nitro-1,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O3/c6-4-8-2-1(3(12)10-4)7-5(9-2)11(13)14/h(H4,6,7,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJRKNFFYAOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399445 | |
Record name | 8-Nitroguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168701-80-2 | |
Record name | 8-Nitroguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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